molecular formula C20H24N4 B2559300 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine CAS No. 896835-54-4

1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B2559300
CAS No.: 896835-54-4
M. Wt: 320.44
InChI Key: XVHBVZKMMKELKT-UHFFFAOYSA-N
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Description

1-[2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its versatile kinase inhibitor potential . This core framework is recognized for its planar, rigid bicyclic system that effectively mimics the purine ring of ATP, allowing it to compete for binding in the catalytic pockets of various protein kinases . The specific substitution pattern on this molecule—featuring a 2-methyl group, a 3-phenyl ring, a 5-isopropyl moiety, and a 7-pyrrolidine group—is strategically designed to modulate potency, selectivity, and physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . The primary research value of this compound and its analogs lies in the development of targeted cancer therapies. Pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against a diverse range of oncogenic kinases, including but not limited to Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), Pim-1, Bruton's Tyrosine Kinase (BTK), and FLT-3 . By acting as ATP-competitive inhibitors, these compounds can disrupt critical signaling pathways that drive cell proliferation, survival, and metastasis, such as the PI3K-AKT and RAS-MAPK cascades . The remarkable clinical success of PP-based drugs like Larotrectinib and Repotrectinib for the treatment of NTRK-fusion solid tumors underscores the high therapeutic potential of this chemical class and validates ongoing research efforts . This product is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications. It is intended for use by qualified scientific professionals in in vitro biochemical assays, hit-to-lead optimization campaigns, and the discovery of novel therapeutic agents.

Properties

IUPAC Name

2-methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14(2)17-13-18(23-11-7-8-12-23)24-20(21-17)19(15(3)22-24)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHBVZKMMKELKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor under specific conditions to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Core Functionalization via Cyclization Strategies

The pyrazolo[1,5-a]pyrimidine core is pivotal for regioselective modifications. Key methodologies include:

Microwave-Assisted Cyclization

Castillo et al. (2016) demonstrated that microwave irradiation under solvent-free conditions enables rapid cyclization of intermediates, achieving near-quantitative yields in 4 minutes . For example, reacting 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles forms substituted pyrazolo[1,5-a]pyrimidines.

Reaction Conditions Yield Key Features
Microwave, 120°C, solvent-free98%High regioselectivity, no chromatography
Conventional heating, DMF45%Moderate efficiency

Oxidative Halogenation

Sikdar et al. (2023) introduced a one-pot cyclization and oxidative halogenation method using K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> and NaX (X = Cl, Br, I) . This approach selectively halogenates the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.

Substitution Reactions at the Pyrrolidine Moiety

The pyrrolidine ring undergoes nucleophilic substitution and functionalization:

Amide Coupling

Patent US8513263B2 highlights reactions at the pyrimidine C(3) position. For example, coupling with 2-(difluoromethyl)-1H-benzimidazole via EDCI/HOBt catalysis yields potent kinase inhibitors .

Substituent (R) Reagent Yield Biological Activity (IC<sub>50</sub>)
2-(Difluoromethyl)-1H-benzimidazoleEDCI, HOBt, DMF82%18 nM (PI3Kδ)
1-Hydroxycyclopropane-1-carboxamideDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>75%52 nM (PI3Kδ)

Oxidation of Pyrrolidine

The pyrrolidine nitrogen can be oxidized to a ketone using Dess–Martin periodinane, as shown in studies on morpholine analogs .

Cross-Coupling Reactions

The aryl groups in the structure enable transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

Degruyter et al. (2019) synthesized methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate via Pd-catalyzed cross-coupling with boronic acids . Similar strategies could functionalize the phenyl substituent in the target compound.

Catalyst Base Yield Application
Pd(PPh<sub>3</sub>)<sub>4</sub>Na<sub>2</sub>CO<sub>3</sub>85%Anticancer intermediate synthesis

Regioselective Electrophilic Substitution

Moustafa et al. (2022) achieved selective 7-amino product formation using microwave-assisted reactions with cinnamoyl derivatives . This contrasts with traditional methods favoring 5-amino isomers.

Electrophile Conditions Product Regioselectivity
Benzylidene malononitrileMicrowave, 120°C, 20 min7-Amino (100%)
( E)-3-(Dimethylamino)-1-arylprop-2-en-1-oneMicrowave, 120°C, 15 min7-Aryl (100%)

Spectroscopic Characterization

Reaction outcomes are validated via:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., anisotropic effects of pyrazole nitrogen) .

  • X-ray Diffraction : Resolves regiochemical ambiguities (e.g., angular vs. linear isomers) .

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of various kinases, including aurora kinases, which play critical roles in cell division and are frequently overexpressed in cancer cells.
  • Case Study : A related study demonstrated that a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising cytotoxic effects against cancer cells .

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidine derivatives have shown broad-spectrum antimicrobial activity:

  • Mechanism : These compounds interact with bacterial enzymes and cellular processes, leading to inhibition of growth.
  • Research Findings : Various studies have reported effective antimicrobial action against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Phosphodiesterase Inhibition : Some derivatives selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Synthetic Approaches

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has evolved significantly:

  • Current Techniques : Recent advancements focus on efficient synthetic pathways that enhance structural diversity and functionalization options for these compounds.
  • Research Overview : A review highlighted various synthetic methods developed between 2015 and 2021, emphasizing their utility as antitumor scaffolds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MDA-MB-231 breast cancer cell line (IC50 = 27.6 μM)
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryInhibition of phosphodiesterase enzymes

Mechanism of Action

The mechanism of action of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Position 2

  • Target Compound : Methyl group.
  • Analog 1 : 2-Ethyl group (e.g., 2-ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
  • Analog 2 : Chlorophenyl group (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) .
  • Impact : Smaller alkyl groups (methyl) enhance metabolic stability compared to bulkier substituents like ethyl or aryl halides .

Position 3

  • Target Compound : Phenyl group.
  • Analog 1 : 4-Chlorophenyl (e.g., 5-tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine) .
  • Analog 2 : Thiophen-2-yl (e.g., 5-phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) .
  • Impact : Electron-withdrawing groups (e.g., Cl) improve binding affinity in kinase inhibitors, while heteroaryl groups (e.g., thiophene) modulate π-π stacking interactions .

Position 5

  • Target Compound : Isopropyl group.
  • Analog 1 : Phenyl group (e.g., 5-phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) .
  • Analog 2 : Nitrophenyl group (e.g., 5-(4-nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) .
  • Impact : Bulky substituents (e.g., isopropyl) may sterically hinder off-target interactions, while nitro groups enhance electrophilicity for covalent binding .

Position 7

  • Target Compound : Pyrrolidine.
  • Analog 1 : 4-Methylpiperazine (e.g., 2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine) .
  • Analog 2: Morpholine (e.g., 5-[(2E)-2-(3-methylbenzylidene)hydrazino]-7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine) .

Biological Activity

1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C24H26N4C_{24}H_{26}N_{4}, with a molecular weight of 370.5 g/mol. The IUPAC name is 2-methyl-3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine. The structural characteristics are critical for its biological interactions.

PropertyValue
Molecular FormulaC24H26N4
Molecular Weight370.5 g/mol
IUPAC Name2-methyl-3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-am
InChI KeyWKMVHBBHISKHPW-UHFFFAOYSA-N
Canonical SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCC4=CC=CC=C4

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It is believed to modulate enzyme activities or receptor interactions, leading to various pharmacological effects. For instance, compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit protein kinases such as CSNK2 (casein kinase 2), which plays a role in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity. For example, substituents at the C-7 position have been demonstrated to enhance potency against specific targets. The introduction of different functional groups can improve solubility and metabolic stability while maintaining or enhancing inhibitory effects .

Biological Activity Data

Recent studies have focused on the antiviral properties of pyrazolo[1,5-a]pyrimidines. These compounds have shown efficacy against various viruses by inhibiting replication pathways. Notably, certain derivatives have been reported to exhibit antiviral activity against β-coronaviruses .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayReference
Antiviral Activityβ-coronaviruses
Enzyme InhibitionCSNK2
Cytotoxicityp21-deficient cells

Case Studies

  • Antiviral Efficacy : A study highlighted the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit the replication of SARS-CoV-2 in vitro. The mechanism involved targeting host cell pathways essential for viral replication .
  • CSNK2 Inhibition : Another investigation into the SAR of related compounds revealed that specific substitutions at the C-7 position enhanced selectivity and potency against CSNK2, indicating potential therapeutic applications in cancer treatment .
  • Metabolic Stability : Research on metabolic stability showed that certain derivatives maintained significant stability in human liver microsomes while exhibiting potent biological activities, suggesting their viability as drug candidates .

Q & A

Q. What are the key synthetic challenges in preparing 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine, and how can they be methodologically addressed?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization of precursors and functionalization of the core structure. For this compound, critical steps include:

  • Core formation : Cyclization of pyrazole and pyrimidine precursors under controlled conditions (e.g., reflux in DMF with K₂CO₃) to ensure regioselectivity .
  • Substituent introduction : The propan-2-yl and pyrrolidine groups require careful coupling reactions, such as nucleophilic substitution or Pd-catalyzed cross-coupling, to avoid side products .
  • Purification : Use column chromatography or preparative HPLC to isolate the target compound from structurally similar byproducts .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the pyrazolo[1,5-a]pyrimidine core (δ 6.5–8.5 ppm for aromatic protons) and pyrrolidine protons (δ 1.5–3.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~380–400 Da) via high-resolution MS .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., propan-2-yl orientation) by growing single crystals in ethanol/water mixtures and analyzing bond lengths/angles (e.g., C–C = 1.50–1.54 Å) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., KDR) or metabolic enzymes (e.g., HMG-CoA reductase) using fluorescence-based assays at 1–100 µM concentrations .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to known pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How do substituents (e.g., propan-2-yl, phenyl) influence the compound’s binding affinity to biological targets?

  • Steric effects : The propan-2-yl group may enhance hydrophobic interactions in enzyme pockets, as seen in pyrazolo[1,5-a]pyrimidines with trifluoromethyl substituents (ΔIC₅₀ = 2–5 µM vs. unsubstituted analogs) .
  • Electronic effects : The phenyl ring at position 3 contributes to π-π stacking with aromatic residues in target proteins, validated via molecular docking simulations .
  • SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, methylpyridinyl) and compare bioactivity using dose-response curves .

Q. What experimental strategies resolve contradictions in spectral data or bioactivity across related compounds?

  • Data normalization : Use internal standards (e.g., TMS for NMR) and replicate assays to address batch variability .
  • Crystallographic validation : For ambiguous NOE correlations (e.g., pyrrolidine conformation), perform X-ray analysis to confirm spatial arrangements .
  • Meta-analysis : Compare bioactivity datasets from analogs (e.g., 7-chloro derivatives vs. trifluoromethyl variants) to identify substituent-specific trends .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to optimize logP (target <5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
  • Docking studies : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives

StepConditionsYield (%)Key Reference
Core cyclizationDMF, K₂CO₃, 60°C, 2–24 h60–75
Amine couplingEthanol, DIPEA, 110°C, 12 h68–82
Final purificationColumn chromatography (SiO₂, EtOAc)85–90

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (µM)Reference
7-Trifluoromethyl derivativeKDR kinase0.12
7-Chloro derivativeHMG-CoA reductase1.8
5-Phenyl-2-methyl analogCOX-23.5

Key Considerations for Researchers

  • Safety : Follow protocols for handling pyrazolo[1,5-a]pyrimidines (e.g., PPE, fume hoods) due to potential toxicity .
  • Data reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to ensure replicability .
  • Collaboration : Engage crystallographers for structural validation and computational chemists for SAR modeling .

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